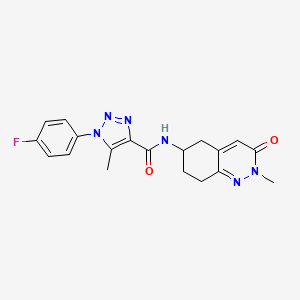

1-(4-fluorophenyl)-5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

The compound 1-(4-fluorophenyl)-5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a structurally complex molecule featuring three key components:

- 1H-1,2,3-triazole-4-carboxamide core: This heterocyclic ring system is known for hydrogen-bonding interactions, often critical in receptor binding and kinase inhibition .

- 4-Fluorophenyl substituent: The electron-withdrawing fluorine atom enhances metabolic stability and influences pharmacokinetic properties, a common strategy in drug design .

While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs (e.g., triazole-carboxamide derivatives) have demonstrated activity in receptor binding assays, such as calcium mobilization in CHO-k1 cells . Synthesis likely involves multi-step routes, including ester hydrolysis and coupling reactions, as seen in related compounds (e.g., 29b in ).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-5-methyl-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O2/c1-11-18(22-24-26(11)15-6-3-13(20)4-7-15)19(28)21-14-5-8-16-12(9-14)10-17(27)25(2)23-16/h3-4,6-7,10,14H,5,8-9H2,1-2H3,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZINUFVITKLRFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3CCC4=NN(C(=O)C=C4C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Triazole vs. However, pyrazolone-based AMG 458 achieved nanomolar inhibition of c-Met, suggesting core flexibility in drug design .

- Hexahydrocinnolin vs. Bicyclic Moieties: Unlike AMG 458’s quinoline or 29b’s cyclohexane, the hexahydrocinnolin in the target compound introduces a unique steric profile that could influence binding pocket interactions.

- Fluorophenyl Positioning : The 4-fluorophenyl group is conserved across multiple analogs (e.g., ), underscoring its role in enhancing lipophilicity and metabolic stability.

Receptor Binding and Selectivity

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-fluorophenyl)-5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: Synthesis involves multi-step reactions, typically starting with the formation of the 1,2,3-triazole core. Key steps include:

Cyclocondensation : Reacting 4-fluoroaniline with an appropriate azide precursor (e.g., sodium azide) to form the triazole ring .

Functionalization : Introducing the methyl group at position 5 via alkylation or substitution reactions.

Cinnolinone coupling : Attaching the hexahydrocinnolinone moiety through carbodiimide-mediated coupling (e.g., EDC/HOBt) to the triazole-carboxamide intermediate .

Critical Parameters :

- Reaction temperature (60–80°C for cyclocondensation).

- Catalyst selection (e.g., Cu(I) for "click chemistry" triazole formation).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: Standard analytical techniques include:

NMR Spectroscopy :

- ¹H/¹³C NMR : Verify fluorophenyl (δ ~7.2–7.4 ppm for aromatic protons) and cinnolinone carbonyl (δ ~170–175 ppm) signals .

HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) matching theoretical mass (e.g., m/z ≈ 425.3 g/mol).

Q. What preliminary biological assays are recommended to screen for activity?

Methodological Answer: Initial screening focuses on:

Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ determination) .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Solubility and Stability :

- Lipophilicity : LogP via shake-flask method (expected LogP ~2.5–3.5 due to fluorophenyl and cinnolinone groups) .

- Plasma Stability : Incubate in human plasma (37°C, 24 hrs) and quantify degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer: SAR studies require:

Derivatization : Synthesize analogs with variations in:

- Fluorophenyl substituents (e.g., Cl, OMe at para/meta positions).

- Cinnolinone ring saturation (e.g., fully aromatic vs. hexahydro).

Biological Profiling : Compare IC₅₀ values across analogs to identify critical functional groups.

Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets) .

Key Finding : Fluorine at the phenyl ring enhances metabolic stability but may reduce solubility .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Address discrepancies via:

Assay Standardization :

- Use identical cell lines/passage numbers.

- Normalize to a reference inhibitor (e.g., staurosporine for kinases).

Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends.

Mechanistic Follow-Up : Perform target engagement assays (e.g., CETSA) to confirm direct binding .

Case Study : Conflicting cytotoxicity data may arise from differences in cell permeability; address via logD optimization or prodrug strategies .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

Methodological Answer:

ADME Prediction : Use tools like SwissADME to forecast:

- Bioavailability : Rule of Five compliance (e.g., molecular weight <500).

- CYP450 Inhibition : Risk of drug-drug interactions.

MD Simulations : Simulate blood-brain barrier penetration (e.g., Desmond software) based on logP and polar surface area .

QSAR Modeling : Relate structural features (e.g., cinnolinone ring planarity) to clearance rates .

Q. What experimental designs validate target specificity and off-target effects?

Methodological Answer:

Kinome-Wide Profiling : Use panels (e.g., DiscoverX KinomeScan) to assess selectivity across 400+ kinases .

CRISPR Knockout Models : Validate target dependency by comparing IC₅₀ in wild-type vs. gene-edited cells.

Proteomics : Perform LC-MS/MS after compound treatment to identify off-target protein interactions .

Q. How are synthetic byproducts or impurities characterized and mitigated?

Methodological Answer:

HPLC-PDA/MS : Detect impurities at RRT 0.8–1.2 relative to the main peak.

Reaction Optimization : Adjust stoichiometry (e.g., azide:alkyne ratio) to minimize triazole regioisomers .

Crystallization : Use solvent mixtures (e.g., EtOH/H₂O) to isolate the pure compound via recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.